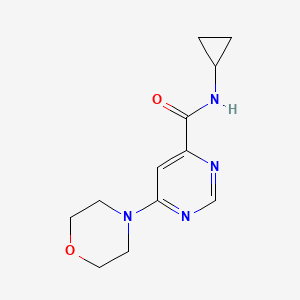
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide
カタログ番号 B2363598
CAS番号:
1909430-75-6
分子量: 248.286
InChIキー: RKVKZVQHHZGVMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, N-Ethyl-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide was prepared using 2-chloropyrimidine, DiPEA, and N-methylphenethylamine HBr salt . The total heating time was 4 hours at 160 °C .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” is represented by the molecular formula C12H16N4O2 . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
The compound is part of a library of pyrimidine-4-carboxamides that have been studied as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) . Modifications at three different substituents were made to optimize its potency and lipophilicity .Physical And Chemical Properties Analysis
Detailed physical and chemical properties of “N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide” can be found in databases like PubChem .科学的研究の応用
Antimicrobial Activity
- N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. This indicates potential applications in developing new antimicrobial agents (Devarasetty et al., 2019).
Anticancer Properties
- Certain derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide have shown inhibitory activity against cancer cell lines, suggesting their potential as antitumor agents. The synthesis and crystal structure of one such compound demonstrated its effectiveness against several cancer cell lines (Lu et al., 2021).
Cytotoxic Effects in Cancer Research
- The structural modification of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives has been explored to create highly cytotoxic complexes, particularly against human cancer cell lines. These studies provide insights into the development of new cancer therapies (Churusova et al., 2017).
Peptide Mimicry in Drug Design
- Derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide have been used to design and synthesize novel renin inhibitors, acting as peptide mimics. This application is significant in the field of medicinal chemistry, particularly for the development of new pharmaceutical compounds (Martín et al., 1992).
Potential in Diabetes Treatment
- Research has indicated that certain carboximidamides derived from cyanamides linked with pyrimidine moieties, including N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide, exhibit significant anti-hyperglycemic effects. This suggests potential applications in treating diabetes (Moustafa et al., 2021).
DNA-Intercalating Agents in Cancer Therapy
- Some derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide function as "minimal" DNA-intercalating agents with potential applications in cancer therapy. These compounds exhibit unique interactions with DNA, which could be exploited in developing novel anticancer drugs (Denny et al., 1990).
Design and Synthesis for Antitumor Activity
- The design and synthesis of specific indazole derivatives of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide have been explored for their antitumor activity. This includes studies on their structural characteristics and effectiveness against various cancer cell lines, offering insights into the development of targeted cancer treatments (Lu et al., 2020).
PI3 Kinase Inhibition for Cancer Treatment
- Research has identified potent, selective inhibitors of class I PI3 kinase, crucial in oncology, derived from 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines, including N-cyclopropyl variants. These inhibitors have shown efficacy in tumor xenograft models, highlighting their potential in treating cancers with PI3K pathway deregulation (Burger et al., 2011).
Anticancer and Antimicrobial Synthesis
- The synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety has been explored. These compounds showed significant anticancer and antimicrobial activities, underscoring the versatility of N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide derivatives in medicinal chemistry (Gokhale et al., 2017).
特性
IUPAC Name |
N-cyclopropyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c17-12(15-9-1-2-9)10-7-11(14-8-13-10)16-3-5-18-6-4-16/h7-9H,1-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVKZVQHHZGVMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-6-morpholinopyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(5-Tert-butylpiperidin-2-yl)methanol
2287313-04-4
6-Methyl-2,6-diaza-spiro[3.5]nonane
1086395-44-9

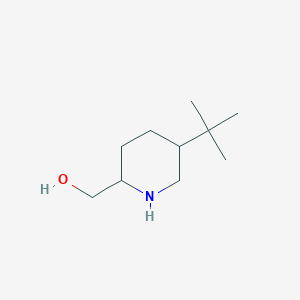
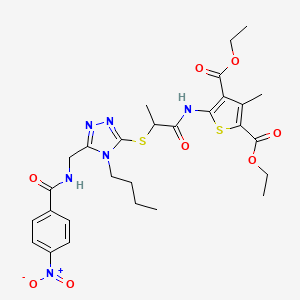
![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)
![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)
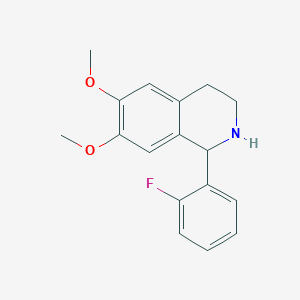
![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)
![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
![methyl 3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2363527.png)
![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)
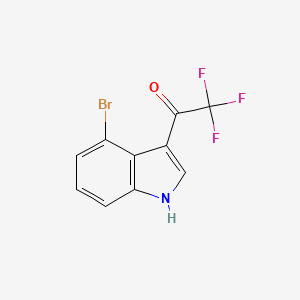

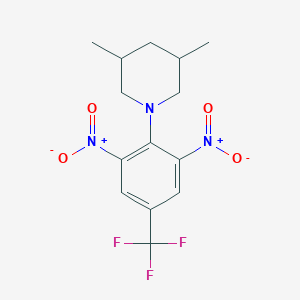
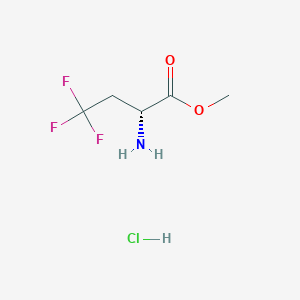
![5-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2363538.png)